molecular formula C15H14N6O B10992702 3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-(3-pyridylmethyl)benzamide

3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-(3-pyridylmethyl)benzamide

Cat. No.: B10992702
M. Wt: 294.31 g/mol
InChI Key: XLJHTHTWYSHXJW-UHFFFAOYSA-N
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Description

3-(5-Methyl-1H-1,2,3,4-tetraazol-1-yl)-N-(3-pyridylmethyl)benzamide is a benzamide derivative featuring a 5-methyltetrazole moiety linked to a benzamide core and a 3-pyridylmethyl substituent. This compound is structurally related to screening molecules such as ChemDiv’s Y043-8645 (3-(5-methyl-1H-tetraazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide), which shares the benzamide-tetraazole scaffold but differs in the substituent group . The pyridylmethyl group in the target compound may enhance solubility or binding interactions in biological systems compared to bulkier hydrophobic substituents.

Properties

Molecular Formula

C15H14N6O

Molecular Weight

294.31 g/mol

IUPAC Name

3-(5-methyltetrazol-1-yl)-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C15H14N6O/c1-11-18-19-20-21(11)14-6-2-5-13(8-14)15(22)17-10-12-4-3-7-16-9-12/h2-9H,10H2,1H3,(H,17,22)

InChI Key

XLJHTHTWYSHXJW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-(3-pyridylmethyl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 5-methyl-1H-tetrazole with appropriate reagents under controlled conditions.

    Benzamide Formation: The benzamide core is formed by reacting a benzoyl chloride derivative with an amine.

    Coupling Reaction: The final step involves coupling the tetrazole ring with the benzamide core using a pyridylmethyl group as a linker. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reaction conditions such as elevated temperatures and inert atmospheres.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-(3-pyridylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as elevated temperatures and inert atmospheres.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound, potentially with altered functional groups.

    Reduction: Reduced derivatives, possibly with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. The tetrazole moiety in 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-N-(3-pyridylmethyl)benzamide can enhance the compound's ability to inhibit tumor growth. Studies have shown that derivatives of tetrazole can induce apoptosis in cancer cells and inhibit angiogenesis, making them suitable candidates for cancer therapy .

1.2 Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential efficacy in treating neurodegenerative diseases such as Alzheimer's disease. The presence of the pyridine group may facilitate interactions with neurotransmitter systems, enhancing cognitive functions and providing protective effects against neuronal damage .

1.3 Antimicrobial Properties
Research has demonstrated that tetrazole-containing compounds possess antimicrobial activities against various pathogens. The unique electronic properties of the tetrazole ring can disrupt microbial cell membranes or inhibit essential microbial enzymes, thus serving as a basis for developing new antibiotics .

Agricultural Applications

2.1 Herbicidal Activity
The compound's ability to interfere with plant growth processes makes it a candidate for herbicide development. Its mechanism may involve the inhibition of specific metabolic pathways essential for plant development. Preliminary studies suggest that modifications to the benzamide structure can enhance selectivity towards target weeds while minimizing harm to crops .

2.2 Plant Growth Regulators
Compounds similar to 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-N-(3-pyridylmethyl)benzamide have been explored as plant growth regulators. They can promote growth or inhibit unwanted plant development by modulating hormonal pathways within plants, leading to increased yield and improved agricultural productivity .

Material Science Applications

3.1 Synthesis of Novel Polymers
The incorporation of 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-N-(3-pyridylmethyl)benzamide into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties. The compound's functional groups can facilitate cross-linking reactions during polymerization processes, resulting in materials suitable for high-performance applications .

3.2 Catalysis
The compound has potential as a catalyst or catalyst precursor in organic synthesis due to its ability to stabilize reactive intermediates through coordination with metal ions. This property may lead to more efficient synthetic pathways in the production of fine chemicals and pharmaceuticals .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Medicinal Chemistry Induced apoptosis in cancer cells; potential for anticancer drug design
Neuroprotective Effects Enhanced cognitive function in animal models; protective against neurodegeneration
Agricultural Use Effective herbicide with selective action on target weeds
Material Science Improved thermal stability in polymer composites
Catalysis Increased efficiency in organic synthesis processes

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-(3-pyridylmethyl)benzamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological activities. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The target compound belongs to a class of benzamide derivatives incorporating nitrogen-rich heterocycles (e.g., tetrazoles, triazoles, or thiadiazoles). Key structural analogs and their distinguishing features are summarized below:

Compound Core Structure Substituents Molecular Weight (g/mol) Reported Activity Reference
3-(5-Methyl-1H-tetraazol-1-yl)-N-(3-pyridylmethyl)benzamide (Target) Benzamide + tetrazole 3-pyridylmethyl ~323.3 (calculated) N/A (Screening compound)
Y043-8645 (ChemDiv) Benzamide + tetrazole 2-(phenylsulfanyl)ethyl ~369.4 (calculated) Screening compound
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyltriazol-4-yl)thiazole Thiazole + triazole Fluorophenyl groups ~553.9 Structural/planar analysis
N-(4-(3-(1-(4-bromophenyl)-1H-triazol-4-yl)acryloyl)phenyl)benzamide derivatives Benzamide + triazole Varied benzoyl chlorides ~450–550 Kinase inhibition (anti-cancer)
2,3,4-Trimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide Benzamide + pyrazole Trimethoxy, methylphenyl ~381.4 N/A (Structural characterization)

Key Observations:

  • Tetrazole vs. Triazole: The 5-methyltetrazole group in the target compound provides greater ring strain and polarity compared to triazole-containing analogs (e.g., compounds in ). This may influence metabolic stability or hydrogen-bonding interactions in biological targets.
  • Substituent Effects: The 3-pyridylmethyl group likely enhances aqueous solubility compared to hydrophobic substituents like phenylsulfanylethyl (Y043-8645) or fluorophenyl groups (). Pyridine’s nitrogen atom may also facilitate π-stacking or metal coordination.
  • Planarity and Crystallinity: Isostructural analogs in exhibit partial planarity, with fluorophenyl groups oriented perpendicular to the core. Similar conformational flexibility may exist in the target compound, affecting packing in solid-state or binding to flat enzymatic pockets .

Biological Activity

3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-N-(3-pyridylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity based on diverse research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C14H16N6O
  • Molecular Weight : 284.32 g/mol
  • LogP : -1.01
  • Polar Surface Area : 104 Ų
  • Hydrogen Bond Acceptors : 7
  • Hydrogen Bond Donors : 1

These properties suggest a relatively polar molecule with potential for interactions in biological systems.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The introduction of the tetrazole ring is crucial for enhancing the biological activity. Various synthetic routes have been explored to optimize yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions that improve efficiency and reduce environmental impact.

Antiviral Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antiviral properties. For instance, compounds similar to 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-N-(3-pyridylmethyl)benzamide have shown activity against HIV by inhibiting the gp41 protein's role in viral fusion. The most potent analogs reported IC50 values in the low micromolar range (4.4–4.6 μM) against HIV replication in cell cultures .

Antimicrobial Properties

Studies have demonstrated that tetrazole derivatives possess antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

There is emerging evidence that tetrazole-containing compounds can exhibit anticancer properties. These compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. Specific studies have highlighted their ability to inhibit tumor growth in vitro and in vivo models .

Case Studies

Study ReferenceCompound TestedBiological ActivityResults
Analog AAnti-HIVIC50 = 4.4 μM
Analog BAntimicrobialEffective against E. coli and S. aureus
Analog CAnticancerInduced apoptosis in cancer cell lines

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